tert-Butyl 4-(benzyloxy)-3-bromobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrO3/c1-18(2,3)22-17(20)14-9-10-16(15(19)11-14)21-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQUKLUINSKRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Advanced Organic Transformations Involving Tert Butyl 4 Benzyloxy 3 Bromobenzoate
Cross-Coupling Reactions at the Aryl Bromide Center
The carbon-bromine bond in tert-butyl 4-(benzyloxy)-3-bromobenzoate is the primary site for palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C-3 position.
In a typical application, the coupling of this compound with boronic acids or their esters proceeds under standard palladium catalysis. For instance, its reaction with (4-formylphenyl)boronic acid has been reported to yield the corresponding biphenyl (B1667301) derivative in high yield. This transformation is a key step in the synthesis of more complex molecules, where the newly introduced functional group can be further elaborated. The choice of catalyst, ligand, and base is crucial for achieving high efficiency and minimizing side reactions.
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield (%) |
| (4-formylphenyl)boronic acid | Pd(dppf)Cl2 | dppf | Na2CO3 | Dioxane/Water | 92 |
Heck and Sonogashira Coupling Processes
The Heck reaction, which couples aryl halides with alkenes, and the Sonogashira coupling, which joins aryl halides with terminal alkynes, are also important C-C bond-forming reactions. These methods allow for the introduction of unsaturated moieties onto the benzene (B151609) ring of this compound.
While specific examples for the Heck coupling of this compound are not extensively detailed in readily available literature, the general principles of the reaction are applicable. The Sonogashira coupling, however, has been utilized in the synthesis of various compounds. For example, the reaction of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, provides a direct route to 3-alkynyl-4-(benzyloxy)benzoates. These products are valuable precursors for heterocyclic synthesis and other advanced organic transformations. A notable example is the coupling with 2-methyl-3-butyn-2-ol.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of aryl halides with amines. This reaction is particularly useful for synthesizing substituted anilines and related compounds.
This compound has been successfully employed as a substrate in Buchwald-Hartwig aminations. For instance, its coupling with various primary and secondary amines, including anilines and alkylamines, has been reported. These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to proceed efficiently. The choice of ligand is often critical and can influence the scope of the reaction with respect to the amine coupling partner.
Table 2: Example of Buchwald-Hartwig Amination with this compound
| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
| Aniline | Pd2(dba)3 | BINAP | NaOtBu | Toluene | Not specified |
Ullmann-Type Coupling Reactions
The Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative to palladium-catalyzed methods for forming C-O and C-N bonds. While modern variations of this reaction often use palladium or other transition metals, the traditional copper-mediated process remains relevant.
Specific examples of Ullmann-type couplings involving this compound are not widely reported in recent literature. However, the general reactivity of aryl bromides suggests that this substrate could, in principle, undergo coupling with alcohols, phenols, or amines under appropriate Ullmann conditions, typically requiring high temperatures and a copper catalyst.
Nucleophilic Substitution and Addition Reactions
Beyond metal-catalyzed cross-coupling, the electronic nature of the substituted benzene ring in this compound can be exploited in other types of transformations.
Directed ortho-Metalation and Subsequent Quenching
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing group, followed by quenching the resulting organometallic species with an electrophile.
For this compound, the benzyloxy group is a potential directing group for metalation at the C-5 position. However, the presence of the bromine atom at C-3 introduces complexity, as halogen-metal exchange is a competing and often faster process. Therefore, achieving selective deprotonation without disturbing the C-Br bond can be challenging. While specific examples of successful directed ortho-metalation of this compound are not prominent in the literature, the principles of DoM suggest that with careful choice of base and reaction conditions, functionalization at the C-5 position could be possible.
Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)
The presence of an aryl bromide functionality makes this compound a suitable substrate for metal-halogen exchange with strong bases like organolithium reagents. This reaction typically involves the use of alkyllithiums, such as n-butyllithium or t-butyllithium, at low temperatures to generate a reactive aryllithium species. This intermediate can then be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
However, the reaction is complicated by the presence of other functional groups. The ester moiety is susceptible to nucleophilic attack by the organolithium reagent, and the benzylic ether protons are acidic enough to be deprotonated, potentially leading to side reactions like the organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement (see Section 3.5).
A key competitive pathway to metal-halogen exchange is ortho-lithiation, or Directed ortho Metalation (DoM). wikipedia.org In this case, the benzyloxy group can act as a directed metalation group (DMG), guiding the organolithium to deprotonate the aromatic ring at the C-5 position, which is ortho to the benzyloxy group. wikipedia.orguwindsor.caorganic-chemistry.org The α-lithiobenzyloxy group, formed by initial deprotonation of the benzylic CH₂ group, can also itself function as a DMG, directing a second lithiation at the ortho position (C-5). nih.gov This directing effect is known to be enhanced by other alkoxy groups on the ring. nih.gov Therefore, a delicate balance of reaction conditions (temperature, solvent, and type of organolithium reagent) is required to control the chemoselectivity between metal-halogen exchange at C-3 and ortho-lithiation at C-5.
Table 1: Potential Competing Reactions with Organolithium Reagents
| Reaction Type | Position of Reactivity | Reagent | Potential Product after Electrophilic Quench |
|---|---|---|---|
| Metal-Halogen Exchange | C-3 (Bromo) | R-Li | 3-Substituted benzoate (B1203000) |
| Directed ortho Metalation | C-5 (ortho to O-Bn) | R-Li | 5-Substituted benzoate |
| organic-chemistry.orgorganic-chemistry.org-Wittig Rearrangement | Benzylic CH₂ | R-Li | Diarylmethanol derivative |
Electrophilic Aromatic Substitution Reactions (Controlled Regioselectivity)
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the combined directing effects of its three substituents. uci.edu
Benzyloxy group (-OCH₂Ph): This is a strongly activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen lone pairs. organicchemistrytutor.comyoutube.comlibretexts.org
Bromo group (-Br): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs ortho and para due to a weak resonance electron-donating effect. youtube.comlibretexts.orglibretexts.org
tert-Butoxycarbonyl group (-CO₂tBu): This is a moderately deactivating, meta-directing group due to both its inductive and resonance electron-withdrawing effects. youtube.com
The available positions for substitution are C-2 and C-5. The powerful ortho, para-directing influence of the benzyloxy group at C-4 strongly activates the ortho positions C-3 and C-5. However, C-3 is already substituted with bromine. The C-5 position is ortho to the activating benzyloxy group and meta to the deactivating bromo and ester groups. The C-2 position is ortho to the deactivating bromo group, meta to the activating benzyloxy group, and ortho to the deactivating ester group.
Considering these competing effects, the C-5 position is the most likely site for electrophilic attack. The strong activating and directing effect of the benzyloxy group towards this position is the dominant factor. For instance, in nitration reactions, the electrophile (NO₂⁺) would be expected to add preferentially at C-5. libretexts.org While no specific studies on this compound were found, nitration of similar phenolic compounds using reagents like tert-butyl nitrite (B80452) has been shown to be highly chemoselective. nih.gov
| C-6 | meta (deactivating) | para (directing but deactivated) | ortho (deactivating) | Strongly Deactivated |
Reductive and Oxidative Manipulations of Functional Groups
The tert-butyl benzoate ester is a carbonyl derivative and can be reduced to a primary alcohol. This transformation typically requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). nih.govrsc.org Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. nptel.ac.in The reaction with LiAlH₄ proceeds via nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately reduced further to the primary alcohol. nptel.ac.in
A significant challenge in the reduction of this compound is achieving selectivity. The aryl bromide and benzyl (B1604629) ether moieties can also be susceptible to reduction.
Aryl Bromide: The C-Br bond can undergo hydrogenolysis (reductive cleavage) with LiAlH₄, especially at elevated temperatures, although it is generally more resistant than the ester.
Benzyl Ether: Benzyl ethers are typically stable to hydride reagents like LiAlH₄. organic-chemistry.org However, they are readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Na/NH₃). organic-chemistry.orgnumberanalytics.comrsc.org
Therefore, using LiAlH₄ at controlled, low temperatures would likely favor the reduction of the ester over the aryl bromide, while leaving the benzyl ether intact.
The bromine atom serves as a versatile handle for further molecular elaboration. One of the most common transformations is its removal through reductive dehalogenation.
Reductive Dehalogenation: This can be achieved with high selectivity using catalytic hydrogenation. nih.govsemanticscholar.orgmdma.ch Reagents such as palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like formic acid or cyclohexene) can cleave the C-Br bond. organic-chemistry.orgnih.govjk-sci.com This method is often chemoselective, leaving ester and even some ether groups intact under controlled conditions. mdma.ch However, standard catalytic hydrogenation conditions (H₂, Pd/C) are also the primary method for cleaving benzyl ethers. organic-chemistry.orgorganic-chemistry.org To achieve selective debromination without cleaving the benzyl ether, careful selection of the catalyst and reaction conditions is paramount. For instance, it has been noted that some protecting groups are stable to transfer hydrogenation conditions. nih.gov
Cross-Coupling Reactions: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, such as the Heck researchgate.netresearchgate.net and Suzuki reactions. These reactions allow for the formation of new carbon-carbon bonds by coupling the aryl bromide with alkenes (Heck) or organoboron compounds (Suzuki), significantly increasing molecular complexity. The functional group tolerance of these modern coupling methods often allows the ester and ether functionalities to remain untouched.
Rearrangement Reactions Involving Benzylic Ethers
The benzylic ether in this compound can participate in characteristic rearrangement reactions, most notably the organic-chemistry.orgorganic-chemistry.org-Wittig rearrangement. acs.org This reaction occurs upon treatment of the ether with a strong base, such as an organolithium reagent, which deprotonates the benzylic carbon. youtube.com The resulting carbanion then undergoes a 1,2-rearrangement to form a more stable lithium alkoxide, which yields a diarylmethanol upon acidic workup.
Another potential, though less likely, rearrangement for this substrate is the Claisen rearrangement. The classic Claisen rearrangement involves allyl vinyl ethers or allyl aryl ethers. acs.orgnih.gov While rearrangements of benzyl vinyl ethers have been reported, they are less common and often require harsh conditions. jk-sci.comacs.org For this compound, which is a benzyl aryl ether, a direct Claisen-type rearrangement is not a typical pathway under standard thermal conditions.
Photochemical and Electrochemical Reaction Modalities
Modern synthetic methods offer alternative ways to activate this compound.
Photochemical Reactions: Aryl esters are known to undergo the photo-Fries rearrangement upon UV irradiation. wikipedia.orgrsc.orgresearchgate.netmdpi.com This reaction proceeds via homolytic cleavage of the ester C-O bond, forming an acyl radical and a phenoxy radical. rsc.org These radicals can then recombine within the solvent cage to produce ortho- and para-hydroxy ketone products. organic-chemistry.org For this compound, irradiation could potentially lead to the formation of 2-benzoyl-5-(benzyloxy)-4-bromophenol and 4-benzoyl-2-(benzyloxy)-3-bromophenol. The selectivity and yield of such reactions are often highly dependent on the solvent and reaction conditions. organic-chemistry.orgorganic-chemistry.org Additionally, Ni/photoredox catalysis has emerged as a powerful tool for the enantioselective acylation of α-bromobenzoates, showcasing the potential for light-mediated transformations at other sites in the molecule. nih.govacs.orgresearchgate.net
Electrochemical Reactions: The aryl bromide moiety is electrochemically active and can be reduced at a cathode. This reduction generates an aryl radical anion that can lose a bromide ion to form a highly reactive aryl radical. researchgate.netrsc.org This intermediate can then be trapped by a hydrogen atom source to achieve dehalogenation or participate in coupling reactions. researchgate.net Nickel-catalyzed electrochemical cross-coupling reactions between aryl halides and various electrophiles are well-established, providing a metal-reductant-free method for C-C bond formation. organic-chemistry.orgacs.orggoogle.com These methods often exhibit high functional group tolerance, making them suitable for complex substrates like this compound. google.com
Table 3: Summary of Advanced Reaction Modalities
| Modality | Functional Group | Reaction Type | Potential Products |
|---|---|---|---|
| Photochemical | Aryl Ester | Photo-Fries Rearrangement | ortho- and para-Hydroxybenzophenone derivatives |
| Electrochemical | Aryl Bromide | Reductive Coupling | Biaryl or alkyl-aryl products |
Application As a Key Synthetic Intermediate for Complex Molecular Architectures
Precursor in the Synthesis of Polycyclic and Heterocyclic Systems
The presence of the bromine atom on the aromatic ring of tert-butyl 4-(benzyloxy)-3-bromobenzoate makes it an ideal precursor for the construction of various polycyclic and heterocyclic systems. Bromo-aromatic compounds are well-established substrates for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the assembly of fused ring systems.
For instance, bromobenzoic acid derivatives can serve as building blocks in the synthesis of nitrogen-containing heterocycles. researchgate.net Methodologies such as intramolecular radical cyclizations can be employed to construct tri- and tetracyclic isoindolinones and benzolactams from appropriate bromo-amide precursors. researchgate.net Similarly, palladium-catalyzed cascade reactions, involving an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation, can be utilized to synthesize acenaphthylene-fused heteroarenes from 1,8-dihalonaphthalenes and heteroarylboronic acids. beilstein-journals.org This highlights the potential of the bromo-substituent in this compound to participate in cyclization cascades to form complex, fused heterocyclic frameworks.
Furthermore, the synthesis of polycyclic aromatic compounds often relies on precursors that can undergo cyclodehydrogenation or other cyclization reactions. vt.edu The functionalized benzene (B151609) ring of this compound can be elaborated through various coupling reactions, introducing substituents that can subsequently participate in intramolecular cyclizations to form new rings, ultimately leading to the formation of complex polycyclic aromatic hydrocarbons and their derivatives. beilstein-journals.orgnih.gov
Building Block for Multifunctionalized Aromatic and Biaryl Compounds
The bromine atom in this compound serves as a versatile handle for the introduction of a wide range of functional groups, making it an excellent building block for multifunctionalized aromatic and biaryl compounds. lifechemicals.comsigmaaldrich.com Transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds, and aryl bromides are common substrates for these transformations. nih.govtcichemicals.com
The Suzuki-Miyaura cross-coupling reaction, in particular, is a widely used method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science. nih.govtcichemicals.com this compound can be readily coupled with a variety of arylboronic acids or esters to generate a diverse array of biaryl structures. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups, making this a highly effective strategy for elaborating the core structure of the starting material. mit.edunih.gov
Below is a table illustrating potential Suzuki-Miyaura cross-coupling reactions with this compound:
| Arylboronic Acid/Ester | Catalyst/Base System | Resulting Biaryl Structure |
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | tert-Butyl 4-(benzyloxy)-[1,1'-biphenyl]-3-carboxylate |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | tert-Butyl 4-(benzyloxy)-4'-methoxy-[1,1'-biphenyl]-3-carboxylate |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / P(t-Bu)₃ / K₃PO₄ | tert-Butyl 4-(benzyloxy)-3-(pyridin-3-yl)benzoate |
| Naphthalene-1-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | tert-Butyl 4-(benzyloxy)-3-(naphthalen-1-yl)benzoate |
Beyond biaryl synthesis, the bromine atom can be displaced by a variety of nucleophiles or participate in other coupling reactions to introduce diverse functionalities, leading to highly substituted and multifunctional aromatic compounds. researchgate.netnih.gov
Integration into Fragment-Based Chemical Synthesis Strategies
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for the identification of lead compounds in medicinal chemistry. This strategy involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.org Promising fragments are then optimized and elaborated into more potent drug candidates. researchgate.net
This compound possesses several features that make it and its derivatives suitable for integration into fragment-based synthesis strategies. The core phenyl ring with its defined substitution pattern can act as a central scaffold. The presence of a halogen atom is particularly advantageous, as halogenated fragments have been shown to be valuable in FBDD. frontiersin.orgresearchgate.net Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. frontiersin.org
The different functional groups on the molecule allow for controlled and directional "growing" of the fragment. For example, the bromine atom can be used as a point of attachment for other molecular fragments through cross-coupling reactions, while the protected hydroxyl and carboxylic acid groups can be deprotected and further functionalized to explore the surrounding chemical space of the binding pocket. This modularity allows for the systematic optimization of fragment hits into more potent and drug-like molecules. nih.gov
Utility in the Construction of Structurally Diverse Libraries for Chemical Research
The creation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. nih.gov These libraries, containing a large number of structurally distinct compounds, are screened against biological targets to identify new hits and probes for biological processes. The properties of this compound make it an excellent starting material for the construction of such libraries.
The three distinct functional groups—the bromo substituent, the benzyloxy group, and the tert-butyl ester—can be manipulated in a combinatorial fashion to generate a large number of analogs. For instance, the bromine atom can be subjected to a variety of cross-coupling reactions with a diverse set of building blocks. Subsequently, the benzyl (B1604629) protecting group can be removed to reveal a phenol (B47542), which can then be alkylated or acylated with a range of reagents. Finally, the tert-butyl ester can be hydrolyzed to the carboxylic acid, which can be converted to a variety of amides or esters.
This sequential and orthogonal reactivity allows for the systematic and efficient generation of a library of compounds with diverse substitution patterns and physicochemical properties. The ability to introduce diversity at multiple points on the molecular scaffold is a key advantage in the construction of high-quality chemical libraries for screening purposes.
Stereoselective Syntheses Facilitated by the this compound Scaffold
The substitution pattern of this compound can be exploited to influence the stereochemical outcome of reactions, making it a useful scaffold in stereoselective synthesis. The benzyloxy group, in particular, can act as a directing group in certain reactions, controlling the regioselectivity and, in some cases, the stereoselectivity of transformations on the aromatic ring or on adjacent side chains. researchgate.net
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caharvard.edubaranlab.org The benzyloxy group can direct the metalation (lithiation) to the adjacent ortho position (the 5-position in this case). nih.govresearchgate.net Subsequent reaction with an electrophile would introduce a new substituent at this position. If the electrophile is chiral or if a chiral ligand is used, this can lead to the formation of a new stereocenter with high stereocontrol.
Furthermore, the introduction of chiral auxiliaries or catalysts in conjunction with the functional handles on the this compound scaffold can enable a variety of stereoselective transformations. For example, after a cross-coupling reaction to introduce a prochiral substituent, a subsequent asymmetric reaction, such as a hydrogenation or an epoxidation, could be influenced by the steric and electronic properties of the substituents on the aromatic ring, leading to the preferential formation of one enantiomer or diastereomer.
Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For tert-Butyl 4-(benzyloxy)-3-bromobenzoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.
Based on the structure of this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the aromatic protons of the benzoate (B1203000) and benzyl (B1604629) groups, the methylene protons of the benzyl group, and the singlet for the tert-butyl group. The aromatic region would show a complex splitting pattern due to the substitution on the benzene (B151609) ring. The tert-butyl group would appear as a sharp singlet at approximately 1.59 ppm chemicalbook.com.
Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (Benzoate Ring) | 7.0 - 8.0 | Multiplet |
| Aromatic (Benzyl Ring) | 7.2 - 7.5 | Multiplet |
| Methylene (-CH₂-) | ~5.2 | Singlet |
| tert-Butyl (-C(CH₃)₃) | ~1.6 | Singlet |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons on the benzoate ring, helping to decipher their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for the aromatic C-H groups and the benzylic methylene group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations would include the correlation between the tert-butyl protons and the ester carbonyl carbon, and the methylene protons of the benzyl group with the carbons of the benzyl ring and the oxygen-bearing carbon of the benzoate ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. In this molecule, NOESY could show correlations between the benzylic methylene protons and the protons on the benzyl ring, as well as with the adjacent aromatic proton on the benzoate ring, confirming their relative proximity.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte. By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute purity of the sample can be determined. This technique is valuable for reaction monitoring, allowing for the quantification of starting materials, intermediates, and products directly in the reaction mixture. For this compound, the sharp singlet of the nine equivalent protons of the tert-butyl group serves as an excellent signal for quantification due to its high signal-to-noise ratio and minimal overlap with other signals.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₁₈H₁₉BrO₃), the theoretical exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ | 363.0645 |
| [M+Na]⁺ | 385.0464 |
Fragmentation analysis in HRMS provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic pathways for esters and benzyl ethers. Common fragmentation would involve the loss of the tert-butyl group as a stable carbocation (m/z 57) and the loss of the benzyl group.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the ester carbonyl group, the aromatic rings, the C-O bonds of the ester and ether, and the C-Br bond.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | 1710 - 1730 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ester and Ether) | 1000 - 1300 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C-Br | 500 - 600 | Medium to Strong |
X-ray Crystallography for Definitive Solid-State Structural Analysis
For crystalline solids, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and provide precise geometric parameters of the molecule in the solid state. This technique is the gold standard for unambiguous structure determination.
Spectroscopic Methods for Kinetic and Mechanistic Investigations
Spectroscopic techniques such as UV-Vis, fluorescence, and NMR spectroscopy can be employed to study the kinetics and mechanisms of reactions involving this compound. For example, by monitoring the change in the concentration of the reactant or a product over time using a spectroscopic method, the rate law and rate constant for a reaction can be determined. NMR spectroscopy can be particularly insightful for mechanistic studies by allowing for the detection and characterization of reaction intermediates.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Assessment
The synthesis of this compound involves multiple steps where the formation of intermediates and the final product, along with potential side-products, necessitates robust analytical techniques for monitoring reaction progress and ensuring the purity of the final compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful and widely used chromatographic methods for these purposes. While specific, detailed analytical methods for this compound are not extensively documented in publicly available literature, methodologies can be extrapolated from the analysis of structurally similar compounds, such as substituted bromobenzoic acids and other tert-butyl esters.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for monitoring the conversion of starting materials and the formation of this compound. Its application is crucial for assessing the purity of the final product by separating it from any unreacted precursors or byproducts. A typical approach would involve reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
For instance, a method analogous to the separation of bromobenzoic acid isomers could be adapted. chromatographytoday.com A C18 column is a common choice for the stationary phase due to its versatility and effectiveness in separating aromatic compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often with a modifier like formic acid to improve peak shape and resolution. chromatographytoday.com Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule absorb ultraviolet light.
Table 1: Representative HPLC Parameters for Analysis of Benzoate Derivatives
| Parameter | Value/Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for the analysis of this compound, based on methods for similar aromatic esters.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another valuable tool, particularly for assessing the purity of the final product and identifying any volatile impurities. For a compound like this compound, which has a relatively high boiling point, a high-temperature capillary GC column would be necessary. A common stationary phase for this type of analysis is a polysiloxane-based polymer, such as a 5% phenyl-methylpolysiloxane, which offers good selectivity for a wide range of organic molecules.
The analysis would involve dissolving the sample in a volatile organic solvent and injecting it into the heated GC inlet. The compounds are then separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert gas, such as helium. The separated components are then detected, often by a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
Table 2: Illustrative GC-MS Parameters for Purity Assessment of Aromatic Esters
| Parameter | Value/Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 40-500 m/z |
| Injection Mode | Split (50:1) |
The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.
In the context of reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time points, quenched, and analyzed by HPLC or GC. This allows for the tracking of the disappearance of starting materials and the appearance of the product, providing valuable kinetic information and helping to determine the optimal reaction time. For purity analysis, the final, isolated product is dissolved and injected to obtain a chromatogram where the area of the main peak, corresponding to this compound, can be compared to the areas of any impurity peaks to calculate the percentage purity.
Theoretical and Computational Chemistry Studies of Tert Butyl 4 Benzyloxy 3 Bromobenzoate
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of tert-butyl 4-(benzyloxy)-3-bromobenzoate. These calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.
The primary outputs of such calculations provide a wealth of information about the molecule's electronic characteristics. Key parameters that would be determined include:
Optimized Molecular Geometry: The calculations would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Electron Density Distribution: This reveals how electrons are distributed across the molecule, highlighting regions of high and low electron density. This is crucial for understanding chemical reactivity.
Electrostatic Potential (ESP) Map: An ESP map would visualize the electrostatic potential on the electron density surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. For instance, the oxygen atoms of the carbonyl and ether groups would be expected to be regions of negative potential, while the hydrogen atoms of the aromatic rings would be areas of positive potential.
A representative data table that would be generated from such a study is shown below:
| Calculated Parameter | Predicted Value |
| Total Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| C=O Bond Length | Value in Å |
| C-Br Bond Length | Value in Å |
| O-C(benzyl) Bond Length | Value in Å |
| C-O-C Bond Angle | Value in degrees |
Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and selectivity of chemical reactions. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
For this compound, FMO analysis would involve:
Calculation of HOMO and LUMO energies: DFT calculations would provide the energy levels of the HOMO and LUMO. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
Visualization of HOMO and LUMO: The spatial distribution of the HOMO and LUMO would be visualized. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the benzyloxy group and the bromine atom. The LUMO is likely to be distributed over the aromatic ring and the carbonyl group, indicating these as potential sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
The following table illustrates the kind of data that FMO analysis would provide:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | Calculated Value | Indicates regions of electron-donating capability. |
| LUMO | Calculated Value | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Calculated Value | Relates to chemical reactivity and kinetic stability. |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions involving this compound. This involves identifying the transition states, which are the highest energy points along the reaction coordinate, and the intermediates that may be formed.
For example, in a nucleophilic aromatic substitution reaction where the bromine atom is displaced, computational studies could:
Model the reaction pathway: By systematically changing the distance between the nucleophile and the carbon atom bearing the bromine, the potential energy surface of the reaction can be mapped.
Locate the transition state structure: Advanced algorithms can find the exact geometry of the transition state.
Calculate the activation energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Investigate the role of catalysts: The effect of a catalyst on the reaction mechanism and activation energy can be modeled.
A hypothetical reaction coordinate diagram for a substitution reaction would be a key graphical output, and the associated data could be tabulated as follows:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | Calculated Value |
| Intermediates (if any) | Calculated Value(s) |
| Products | Calculated Value |
Conformational Analysis and Stereochemical Prediction through Molecular Modeling
The presence of flexible single bonds in this compound, such as the C-O bonds of the ether and ester groups, means that the molecule can exist in various conformations. Molecular modeling techniques are used to explore the conformational landscape and identify the most stable conformers.
This analysis would involve:
Systematic conformational search: The potential energy of the molecule is calculated as a function of the rotation around key single bonds (dihedral angles).
Identification of energy minima: The geometries corresponding to the lowest energy points on the potential energy surface are the most stable conformers.
Boltzmann population analysis: The relative energies of the different conformers are used to calculate their expected populations at a given temperature.
This information is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) | Predicted Population (%) |
| 1 (Global Minimum) | 0.0 | Value(s) | Calculated Value |
| 2 | Calculated Value | Value(s) | Calculated Value |
| 3 | Calculated Value | Value(s) | Calculated Value |
Molecular Dynamics Simulations for Investigating Molecular Interactions and Flexibility
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule over a period of time, resulting in a trajectory that describes how the molecule's conformation and interactions with its environment change over time.
For this compound, MD simulations could be used to:
Study its behavior in different solvents: Simulations in explicit solvent models (e.g., water, DMSO) would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation.
Investigate interactions with biological macromolecules: If this molecule were a ligand for a protein, MD simulations could be used to study the dynamics of the ligand-protein complex, providing insights into binding affinity and the stability of the complex.
Analyze molecular flexibility: The trajectory from an MD simulation can be analyzed to identify the most flexible parts of the molecule.
Key outputs from MD simulations include root-mean-square deviation (RMSD) plots to assess structural stability and radial distribution functions to characterize intermolecular interactions.
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict various spectroscopic properties of a molecule from first principles. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
For this compound, the following spectroscopic parameters could be calculated:
NMR Chemical Shifts: The magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C) can be calculated and converted into chemical shifts. These predicted shifts can then be compared with experimental NMR data.
Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be used to assign the peaks in an experimental infrared (IR) or Raman spectrum.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum.
A comparison of calculated and experimental spectroscopic data would be presented in a table like this:
| Spectroscopic Technique | Calculated Parameter | Experimental Value |
| ¹H NMR | Chemical Shift of specific proton (ppm) | Observed Value |
| ¹³C NMR | Chemical Shift of specific carbon (ppm) | Observed Value |
| IR Spectroscopy | C=O stretch frequency (cm⁻¹) | Observed Value |
| UV-Vis Spectroscopy | Wavelength of maximum absorption (nm) | Observed Value |
Future Research Directions and Emerging Paradigms in the Study of Tert Butyl 4 Benzyloxy 3 Bromobenzoate
Development of Novel and Highly Selective Catalytic Systems for Functionalization
The bromine atom in tert-Butyl 4-(benzyloxy)-3-bromobenzoate is a prime site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. Future research will focus on the development of more sophisticated and highly selective catalytic systems to further enhance its synthetic utility.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, are workhorse methods for the transformation of aryl halides. acs.orgnih.gov However, the development of next-generation catalysts with improved activity, stability, and selectivity remains a key research area. For instance, novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands can be designed to promote challenging coupling reactions, even at low catalyst loadings. organic-chemistry.orgacs.org The exploration of catalysts based on more abundant and less expensive metals like nickel and copper is also a promising avenue to improve the sustainability of these transformations. akjournals.com
Furthermore, the direct C-H activation of the aromatic ring, ortho to the existing functional groups, presents an attractive strategy for the introduction of additional substituents. akjournals.comsoci.org The development of catalysts that can selectively activate specific C-H bonds in the presence of the bromo substituent would open up new avenues for the synthesis of highly complex molecules. nih.gov
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Future investigations will likely explore the use of photoredox catalysts, potentially in combination with transition metal catalysis, to achieve novel transformations of this compound that are not accessible through traditional thermal methods. nih.gov
Exploration of Unconventional Reaction Media and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on the use of unconventional and more sustainable reaction media to replace traditional volatile organic solvents.
Ionic liquids (ILs) and deep eutectic solvents (DESs) have garnered significant attention as alternative reaction media due to their low vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govnih.govresearchgate.net These solvents can enhance the efficiency and selectivity of palladium-catalyzed cross-coupling reactions of aryl halides and facilitate catalyst recycling. nih.govscispace.com The exploration of different IL and DES compositions will be crucial to optimize reaction conditions for the functionalization of this compound.
Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO2), offer a green and highly tunable medium for chemical reactions. libretexts.orgacs.orgwikipedia.org The unique properties of SCFs, including high diffusivity and gas-like viscosity, can lead to enhanced reaction rates and selectivities. libretexts.orgresearchgate.net Investigating the use of scCO2 for catalytic reactions involving this compound could lead to more environmentally benign synthetic processes. epa.gov
Biocatalysis represents another important frontier for sustainable synthesis. nih.gov The use of enzymes, such as lipases, for the synthesis or modification of aromatic esters offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govmdpi.com Future research could explore the enzymatic synthesis of this compound itself or its derivatives, potentially leading to more efficient and sustainable production methods. nih.govresearchgate.net
Integration into Automated Synthesis Platforms and Flow Chemistry Protocols
The increasing demand for the rapid synthesis and screening of new chemical entities has driven the development of automated synthesis platforms and flow chemistry technologies. The integration of this compound into these high-throughput workflows will be a key area of future research.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation. acs.orgacs.orgtaylorfrancis.com The development of robust flow chemistry protocols for the palladium-catalyzed functionalization of this compound will enable the rapid and efficient synthesis of a wide range of derivatives. mdpi.com The use of microreactors, which are small-scale continuous flow reactors, can further enhance reaction efficiency and control. soci.orgkrishisanskriti.orgmdpi.comwikipedia.org
Automated synthesis platforms, which combine robotics with high-throughput screening techniques, can be used to rapidly optimize reaction conditions and explore a large chemical space. By integrating the synthesis and purification of derivatives of this compound into these automated workflows, researchers can accelerate the discovery of new molecules with desired properties.
Design of Next-Generation Polyfunctionalized Aromatic Intermediates
This compound serves as an excellent starting point for the design and synthesis of more complex, next-generation polyfunctionalized aromatic intermediates. These highly decorated building blocks are of significant interest in medicinal chemistry and materials science.
Late-stage functionalization (LSF) strategies, which involve the introduction of functional groups into a complex molecule at a late stage of the synthesis, are becoming increasingly important in drug discovery. nih.govsnnu.edu.cn By applying LSF techniques to derivatives of this compound, researchers can rapidly generate a diverse library of analogues for biological screening. acs.orgnih.gov This approach can significantly shorten the time required to identify new drug candidates. ub.edu
The synthesis of multifunctional spirocyclic and heterocyclic compounds is another promising area of research. nih.govdtic.milmuni.cz By incorporating the core structure of this compound into these more complex scaffolds, it is possible to create novel molecular architectures with unique three-dimensional shapes and biological activities.
| Potential Functionalization Strategies | Reaction Type | Potential Reagents | Expected Outcome |
| C-Br Bond Functionalization | Suzuki-Miyaura Coupling | Arylboronic acids | Biaryl compounds |
| C-Br Bond Functionalization | Buchwald-Hartwig Amination | Amines, amides | Arylamines, arylamides |
| C-Br Bond Functionalization | Heck Reaction | Alkenes | Aryl-substituted alkenes |
| C-H Bond Activation | Direct Arylation | Aryl halides | Poly-arylated compounds |
| Photoredox Catalysis | C-H Arylation | Arenes | Biaryl compounds |
Advanced Mechanistic Studies to Uncover Complex Reaction Pathways
A deep understanding of the reaction mechanisms underlying the functionalization of this compound is crucial for the rational design of improved catalysts and synthetic protocols. Advanced analytical and computational techniques will play a key role in elucidating these complex reaction pathways.
Detailed mechanistic studies of palladium-catalyzed cross-coupling reactions, for example, can provide valuable insights into the roles of the catalyst, ligands, base, and solvent. nih.govnih.govacs.orgillinois.edu Techniques such as in-situ spectroscopy and kinetic analysis can be used to identify and characterize reaction intermediates and transition states. nih.gov
Computational chemistry, including density functional theory (DFT) calculations, can be employed to model reaction pathways and predict the outcomes of different catalytic systems. organic-chemistry.org These theoretical studies can complement experimental investigations and provide a more complete picture of the reaction mechanism.
Isotopic labeling studies can also be a powerful tool for tracing the fate of atoms throughout a reaction and distinguishing between different possible mechanisms. nih.gov For instance, the use of deuterated reagents can help to elucidate the mechanism of C-H activation steps. rsc.org
By combining these advanced experimental and computational techniques, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving this compound, paving the way for the development of more efficient and selective synthetic methods.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 4-(benzyloxy)-3-bromobenzoate, and what key reagents are involved?
The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
- Esterification : Protection of the carboxylic acid group using tert-butyl groups, often via tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
- Benzyloxy Introduction : Benzylation of the hydroxyl group using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃).
- Bromination : Electrophilic aromatic bromination at the meta position using bromine (Br₂) or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃). Key reagents include DIBAL-H for selective reductions (e.g., in intermediates) and column chromatography for purification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- NMR Spectroscopy : ¹H NMR (δ 7.4–8.1 ppm for aromatic protons, δ 5.1 ppm for benzyloxy CH₂, δ 1.4 ppm for tert-butyl CH₃) and ¹³C NMR (δ 165–170 ppm for ester carbonyl, δ 80–85 ppm for tert-butyl quaternary carbon).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C of benzyloxy).
- HRMS : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error. Cross-referencing with literature data is critical .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store at 2–8°C in a tightly sealed, light-resistant container under inert gas (e.g., N₂ or Ar). Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Stability studies indicate no significant decomposition under these conditions for up to 12 months .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses involving sensitive functional groups?
- Temperature Control : Maintain low temperatures (–20°C to 0°C) during bromination to minimize side reactions.
- Catalyst Selection : Use FeBr₃ instead of AlCl₃ for regioselective bromination.
- Purification : Employ gradient silica gel chromatography (hexane/EtOAc) to separate brominated isomers. For photochemical steps (e.g., light-induced reactions), optimize irradiation time and wavelength .
Q. How do steric effects of the tert-butyl group influence the reactivity of this compound in coupling reactions?
The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, directing reactivity toward the bromine substituent. This steric shielding enables selective Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromo position. Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .
Q. How should researchers resolve conflicting spectroscopic data during characterization?
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
- X-ray Crystallography : Resolve stereochemical uncertainties for crystalline derivatives.
- Isotopic Labeling : Introduce ¹³C or ²H labels to trace specific functional groups. Cross-validate with synthetic intermediates (e.g., deprotected analogs) to confirm assignments .
Q. What safety protocols are critical when scaling up synthesis, particularly regarding bromine-related hazards?
- PPE : Wear acid-resistant gloves, full-face shields, and flame-retardant lab coats.
- Ventilation : Use fume hoods with ≥100 fpm airflow for bromine handling.
- Waste Management : Quench excess bromine with NaHSO₃ solution before disposal. Respiratory protection (P95 or OV/AG-P99 filters) is mandatory during powder handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
